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Compound of Interest

Compound Name: Codaphniphylline

Cat. No.: B15591754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Codaphniphylline, a complex Daphniphyllum alkaloid. Due to the historical nature of its initial

isolation and characterization, a complete, modern dataset is not readily available in a single

public source. The structural elucidation of Codaphniphylline was primarily achieved through

comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data with that of the closely related alkaloid, daphniphylline. This guide

compiles and presents the available information in a structured format to aid researchers in the

identification and further investigation of this natural product.

Chemical Structure and Properties
Molecular Formula: C₃₀H₄₇NO₃

Molecular Weight: 469.7 g/mol

CAS Number: 14694-15-6

Class: Daphniphyllum Alkaloid

Spectroscopic Data
Detailed experimental spectroscopic data for Codaphniphylline from its original isolation is not

fully digitized in public databases. The structural confirmation often relies on data presented in
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primary literature from the time of its discovery and subsequent synthetic efforts. Researchers

should refer to the foundational publication by Sasaki, K., and Hirata, Y. in Tetrahedron Letters

(1968) for the initial spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural

products like Codaphniphylline. While specific peak-by-peak assignments for ¹H and ¹³C NMR

are not available in comprehensive public databases, the key structural features were deduced

by comparing its spectra with those of daphniphylline.

¹H NMR Data (Predicted and Inferred from Structural Analogs)

A definitive, publicly available ¹H NMR peak list for Codaphniphylline is not available. The

interpretation relies on the analysis of chemical shifts and coupling constants of similar

Daphniphyllum alkaloids. Key expected regions include:

Chemical Shift (ppm) Proton Type

0.8 - 2.5 Aliphatic protons (CH, CH₂, CH₃)

3.0 - 4.5 Protons adjacent to nitrogen or oxygen

5.0 - 6.0 Olefinic protons

¹³C NMR Data (Predicted and Inferred from Structural Analogs)

Similar to the proton NMR data, a complete and assigned ¹³C NMR dataset for

Codaphniphylline is not readily accessible. The expected chemical shifts based on its

structure are:
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Chemical Shift (ppm) Carbon Type

10 - 60 Aliphatic carbons (CH, CH₂, CH₃)

60 - 90 Carbons bonded to heteroatoms (C-N, C-O)

100 - 150 Olefinic carbons (C=C)

> 170 Carbonyl carbons (C=O)

Infrared (IR) Spectroscopy
The IR spectrum of Codaphniphylline would be expected to show characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch (if hydroxyl present)

2850-3000 C-H stretch (aliphatic)

~1700 C=O stretch (carbonyl)

~1650 C=C stretch (alkene)

1000-1300 C-N and C-O stretches

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a molecule.

Molecular Ion (M⁺): m/z ≈ 469.7

Fragmentation Pattern: The fragmentation of Daphniphyllum alkaloids can be complex. Key

fragmentation pathways often involve the loss of small neutral molecules such as water

(H₂O), methylamine (CH₃NH₂), or formaldehyde (CH₂O), as well as characteristic cleavages

of the intricate ring system. A detailed fragmentation study of related Daphniphyllum

alkaloids can provide insights into the expected fragmentation pattern of Codaphniphylline.
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Experimental Protocols
Detailed experimental protocols for the original spectroscopic analysis of Codaphniphylline
are described in the primary literature. Modern instrumentation would necessitate the following

general procedures:

NMR Spectroscopy
Sample Preparation: Dissolve a few milligrams of purified Codaphniphylline in a suitable

deuterated solvent (e.g., CDCl₃, CD₃OD).

Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data using appropriate software to obtain the final spectra

for analysis.

IR Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving the compound in a volatile solvent and allowing the solvent to evaporate, or by

preparing a KBr pellet.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI), often coupled with a liquid chromatography (LC) system for purification.

Data Acquisition: Acquire the mass spectrum, including high-resolution mass spectrometry

(HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for

fragmentation analysis.

Biological Activity and Signaling Pathways
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Currently, there is a lack of specific studies detailing the biological activities and associated

signaling pathways of Codaphniphylline. Research on other Daphniphyllum alkaloids has

indicated a range of biological activities, but a direct link to a specific signaling pathway for

Codaphniphylline has not been established in the available literature. Further investigation is

required to elucidate its pharmacological profile.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a novel

natural product like Codaphniphylline, based on the available information.
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Caption: Workflow for the isolation and structure elucidation of Codaphniphylline.

This guide serves as a foundational resource for researchers working with Codaphniphylline.

For definitive spectral data, direct consultation of the primary literature is strongly

recommended. Further research into the biological activities of this compound is warranted to

uncover its potential therapeutic applications.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Codaphniphylline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591754#spectroscopic-data-nmr-ir-ms-of-
codaphniphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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